molecular formula C22H24N2O3 B2627314 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 941899-34-9

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2627314
CAS No.: 941899-34-9
M. Wt: 364.445
InChI Key: SKMRWKLMPSMUCX-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a benzofuran and an indole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: Both the benzofuran and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its combination of the benzofuran and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-22(2)12-15-6-5-9-19(21(15)27-22)26-14-20(25)23-11-10-16-13-24-18-8-4-3-7-17(16)18/h3-9,13,24H,10-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMRWKLMPSMUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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